molecular formula C11H6Cl2O2 B3033569 5-(3,5-Dichlorophenyl)furan-2-carbaldehyde CAS No. 106827-27-4

5-(3,5-Dichlorophenyl)furan-2-carbaldehyde

Cat. No.: B3033569
CAS No.: 106827-27-4
M. Wt: 241.07 g/mol
InChI Key: IYMCMUBLJQRCBD-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C11H6Cl2O2 and its molecular weight is 241.07 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction typically proceeds under mild conditions, resulting in the formylation of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: 5-(3,5-Dichlorophenyl)furan-2-carboxylic acid.

    Reduction: 5-(3,5-Dichlorophenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(3,5-Dichlorophenyl)furan-2-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dichlorophenyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both the furan ring and the dichlorophenyl group provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

5-(3,5-dichlorophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O2/c12-8-3-7(4-9(13)5-8)11-2-1-10(6-14)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMCMUBLJQRCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255897
Record name 5-(3,5-Dichlorophenyl)-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106827-27-4
Record name 5-(3,5-Dichlorophenyl)-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106827-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,5-Dichlorophenyl)-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.